molecular formula C10H21N3O B1464420 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide CAS No. 1249842-26-9

2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B1464420
CAS No.: 1249842-26-9
M. Wt: 199.29 g/mol
InChI Key: JEZHDRWBCCXSDA-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-N-(propan-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-aminopiperidine moiety linked to an isopropyl acetamide group. This compound is structurally analogous to several pharmacologically active molecules, particularly those targeting enzymes, receptors, or ion channels. Its synthesis typically involves coupling piperidine derivatives with bromoacetamides or similar electrophiles under basic conditions, as seen in related compounds (e.g., ).

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(2)12-10(14)7-13-5-3-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZHDRWBCCXSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Amino Group: The amino group at the third position of the piperidine ring can be introduced through a substitution reaction using reagents like ammonia or amines.

    Attachment of Acetamide Group: The acetamide group is attached to the nitrogen atom of the piperidine ring through an acylation reaction using acetic anhydride or acetyl chloride.

    Addition of Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine, or reduce any oxidized derivatives back to the original compound.

    Substitution: The compound can participate in substitution reactions, especially at the amino group or the acetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and pain management.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural features, biological activities, and pharmacological profiles of 2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide with analogous compounds.

Structural Analogues with Piperidine Moieties

  • N-Substituted-2"-[(Phenylsulfonyl)(Piperidin-1-yl)Amino]Acetamide Derivatives (7a-k) Structure: These compounds () feature a piperidine ring connected to a sulfonamide group and substituted acetamide.
  • 2-(4-((3-(2-Methylpiperidin-1-yl)Propylamino)Methyl)Phenyl)-N-(3-(Piperidin-1-yl)Propyl)Acetamide (17{3,3}) Structure: Contains dual piperidine groups and an extended alkyl chain (). Synthesis: Prepared via nucleophilic substitution, highlighting the versatility of piperidine-acetamide scaffolds.

Analogues with Alternative Heterocycles

  • 2-(3-Aminoazetidin-1-yl)-N,N-Bis(Propan-2-yl)Acetamide Structure: Replaces piperidine with a smaller azetidine ring ().
  • 2-[(3R,6R)-6-Methyl-2,5-Dioxomorpholin-3-yl]-N-(Propan-2-yl)Acetamide

    • Structure : Features a morpholine dioxo ring ().
    • Activity : The electron-withdrawing oxo groups may enhance hydrogen-bonding interactions with enzymes or receptors.
    • Key Difference : Morpholine derivatives often exhibit improved metabolic stability over piperidines.

Pharmacologically Active Acetamides

  • Brezivaptan (WHO 2023) Structure: 2-[3-(3-Chlorophenyl)-1-{4-[2-(Morpholin-4-yl)Ethyl]Phenyl}-5-Oxo-1,5-Dihydro-4H-1,2,4-Triazol-4-yl]-N-(Propan-2-yl)Acetamide (). Key Difference: The triazole and morpholine groups introduce multi-target specificity absent in the target compound.
  • HC-030031 and CHEM-5861528

    • Structure : TRPA1 blockers with purine-derived acetamide cores ().
    • Activity : IC₅₀ values of 4–10 μM in TRPA1 inhibition.
    • Key Difference : The target compound lacks the purine scaffold, which is critical for TRPA1 binding in these analogues.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
This compound Piperidine-acetamide 3-Aminopiperidine, isopropyl Not specified Pending data N/A
Brezivaptan Triazole-morpholine-acetamide Triazole, morpholine, chlorophenyl Vasopressin receptor Antagonist activity
HC-030031 Purine-acetamide Purine, methyl, isopropylphenyl TRPA1 channel IC₅₀ = 4–10 μM
7a-k Derivatives () Piperidine-sulfonamide Phenylsulfonyl, varied aryl groups AChE, BChE, LOX Potent inhibition

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
This compound 213.3 1.2 2 3 N/A
Brezivaptan 515.0 3.8 1 6
2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide 213.3 1.5 2 3

Key Research Findings

  • Receptor Antagonism : Brezivaptan’s success as a vasopressin antagonist highlights the therapeutic relevance of N-isopropyl acetamide motifs in receptor targeting.
  • Structural Flexibility : Azetidine and morpholine analogues () show that ring size and substituents dramatically alter bioavailability and target engagement.

Biological Activity

Overview

2-(3-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide is a compound that has attracted attention in medicinal chemistry due to its structural characteristics and potential biological activities. Its molecular formula is C10H18N2O, and it features a piperidine ring with an amino group at the third position and an acetamide group attached to the nitrogen atom. The isopropyl substituent enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially acting as an agonist or antagonist at various receptors, enzymes, or ion channels. This modulation can influence diverse biological processes, which is critical for its therapeutic efficacy.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, indicating potential for this compound in treating infections.
  • Antiviral Activity : There is ongoing research into the antiviral properties of this compound, particularly concerning its ability to inhibit viral replication mechanisms.
  • Anticancer Potential : The compound's unique structure may also confer anticancer properties, although specific studies are still required to substantiate these claims.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
2-(3-Aminopiperidin-1-yl)-N-methylacetamideC8H16N2OLacks isopropyl group; primarily studied for analgesic properties
2-(3-Aminopiperidin-1-yl)-N-ethylacetamideC9H18N2OSimilar structure; different substitution pattern affects biological activity
2-(3-Aminopiperidin-1-yl)-N-(propan-2-yl)propionamideC11H20N2OContains propionamide instead of acetamide; potential variations in activity

The presence of the isopropyl group in this compound is significant as it may enhance lipophilicity and receptor affinity compared to its analogs, thus influencing its pharmacological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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